molecular formula C7H8N2O B118701 2-Acetamidopyridine CAS No. 158734-79-3

2-Acetamidopyridine

Cat. No. B118701
M. Wt: 136.15 g/mol
InChI Key: QROKOTBWFZITJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidopyridine, also known as N-Acetyl-2-aminopyridine, is an organic compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-Acetamidopyridine is not well understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been exploited in various applications, including the removal of heavy metals from contaminated water.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Acetamidopyridine. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Acetamidopyridine in laboratory experiments is its ability to form stable complexes with metal ions. This property has been exploited in various applications, including the synthesis of new compounds and the removal of heavy metals from contaminated water.
However, there are also some limitations associated with the use of 2-Acetamidopyridine in laboratory experiments. For example, its synthesis can be challenging, and the yield of the reaction can vary depending on the method used. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-Acetamidopyridine. One area of interest is the development of new ligands for coordination chemistry. Researchers are also exploring the use of 2-Acetamidopyridine in the synthesis of new compounds with potential therapeutic applications. Additionally, there is ongoing research into the use of 2-Acetamidopyridine in environmental applications, such as the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 2-Acetamidopyridine is a unique organic compound that has been widely used in scientific research. Its ability to form stable complexes with metal ions has been exploited in various applications, including the synthesis of new compounds and the removal of heavy metals from contaminated water. Although its mechanism of action is not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for research involving 2-Acetamidopyridine, including the development of new ligands for coordination chemistry and the synthesis of new compounds with potential therapeutic applications.

Scientific Research Applications

2-Acetamidopyridine has been widely used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions. It has also been used as a reagent in the synthesis of various compounds, including pyridine-2,6-dicarboxylic acid, which is used in the production of the antitumor drug, tiazofurin.

properties

IUPAC Name

N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKOTBWFZITJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200335
Record name Acetamide, N-2-pyridinyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidopyridine

CAS RN

5231-96-9
Record name N-2-Pyridinylacetamide
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Record name Acetamide, N-2-pyridinyl-
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Record name 2-Acetamidopyridine
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Record name Acetamide, N-2-pyridinyl-
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Record name 2-ACETAMIDOPYRIDINE
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Record name N-PYRIDIN-2-YLACETAMIDE
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Synthesis routes and methods

Procedure details

To 70.5 g. of 2-aminopyridine, partially dissolved in 180 g. of xylene, was slowly added, with stirring, 79.6 g. acetic anhydride. The addition was carried out over a 20-minute period. The reaction vessel was water-cooled so as to maintain the reaction mixture at 30-40° C during the addition. The reaction solution was then heated for 1 hour at a temperature of 74°-78° C to give 2-acetamidopyridine, which was used without isolation.
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